molecular formula C21H17N3O5S B3035219 (E)-{[4-(benzylsulfanyl)-3-nitrophenyl]methylidene}[(4-nitrophenyl)methoxy]amine CAS No. 303996-26-1

(E)-{[4-(benzylsulfanyl)-3-nitrophenyl]methylidene}[(4-nitrophenyl)methoxy]amine

Cat. No. B3035219
CAS RN: 303996-26-1
M. Wt: 423.4 g/mol
InChI Key: MJGYJRNGPAJYPP-LPYMAVHISA-N
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Description

The compound contains several functional groups including a nitro group (-NO2), a methoxy group (-OCH3), and a sulfanyl group (-SH). The presence of these groups suggests that the compound could participate in a variety of chemical reactions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar functional groups are often synthesized through nucleophilic aromatic substitution reactions or condensation reactions .


Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. This compound likely has a complex 3D structure due to the presence of several functional groups and aromatic rings .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of reactive functional groups. For example, the nitro group could participate in reduction reactions, while the sulfanyl group could be involved in oxidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. This includes properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “(E)-{[4-(benzylsulfanyl)-3-nitrophenyl]methylidene}[(4-nitrophenyl)methoxy]amine” across various fields:

Nonlinear Optical (NLO) Materials

This compound can be explored for its nonlinear optical properties, which are crucial in the development of advanced photonic devices. Nonlinear optical materials are used in frequency conversion, optical limiting, and other applications that require the manipulation of light at the molecular level. The presence of nitro and benzylsulfanyl groups in the compound can enhance its NLO properties, making it suitable for applications in optoelectronics and photonics .

Antimicrobial Agents

The structural features of this compound suggest potential antimicrobial activity. Compounds with nitro groups have been known to exhibit significant antibacterial and antifungal properties. Research can focus on synthesizing derivatives of this compound and evaluating their efficacy against various microbial strains. This could lead to the development of new antimicrobial agents to combat resistant strains .

Anticancer Research

The compound’s unique structure, particularly the presence of nitro and benzylsulfanyl groups, may contribute to its potential as an anticancer agent. These functional groups can interact with cellular components, leading to cytotoxic effects on cancer cells. Studies can investigate the compound’s ability to induce apoptosis or inhibit cell proliferation in different cancer cell lines .

Catalysis

This compound can be utilized as a ligand in catalytic processes. The presence of multiple functional groups allows it to coordinate with metal ions, forming complexes that can act as catalysts in various organic reactions. Research can explore its application in catalyzing reactions such as hydrogenation, oxidation, and carbon-carbon bond formation .

Sensor Technology

The compound’s ability to interact with different analytes can be harnessed in sensor technology. It can be used to develop sensors for detecting specific substances, such as heavy metals or organic pollutants, in environmental or clinical samples. Research can focus on its sensitivity, selectivity, and stability as a sensor material.

Synthesis, crystal growth, spectral, optical, thermal studies on nonlinear optical activity of organic crystal Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol SYNTHESIS OF 4-BENZYLSULFANYL AND 4-BENZYLSULFONYL CHALCONES Synthesis, crystal growth, spectral, optical, thermal studies on nonlinear optical activity of organic crystal : Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol : SYNTHESIS OF 4-BENZYLSULFANYL AND 4-BENZYLSULFONYL CHALCONES : Synthesis, crystal growth, spectral, optical, thermal studies on nonlinear optical activity of organic crystal : Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. This could include exploring its use in drug discovery or materials science .

properties

IUPAC Name

(E)-1-(4-benzylsulfanyl-3-nitrophenyl)-N-[(4-nitrophenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5S/c25-23(26)19-9-6-16(7-10-19)14-29-22-13-18-8-11-21(20(12-18)24(27)28)30-15-17-4-2-1-3-5-17/h1-13H,14-15H2/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGYJRNGPAJYPP-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C=C(C=C2)C=NOCC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CSC2=C(C=C(C=C2)/C=N/OCC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-{[4-(benzylsulfanyl)-3-nitrophenyl]methylidene}[(4-nitrophenyl)methoxy]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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